![molecular formula C5H2BrClN4 B11874911 8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11874911.png)

8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

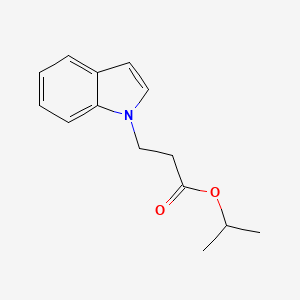

8-ブロモ-5-クロロ-[1,2,4]トリアゾロ[1,5-c]ピリミジンは、トリアゾロピリミジン類に属する複素環式化合物です8-ブロモ-5-クロロ-[1,2,4]トリアゾロ[1,5-c]ピリミジンの構造は、ピリミジン環にトリアゾール環が縮合したもので、それぞれ8位と5位に臭素と塩素の置換基を有しています .

2. 製法

合成経路と反応条件

8-ブロモ-5-クロロ-[1,2,4]トリアゾロ[1,5-c]ピリミジンの合成は、ピリミジニルヒドラジンのヨードベンゼンジアセテート(IBD)を用いたメタノール中での酸化環化によって達成できます。 この方法は、IBDの存在下でピリミジニルヒドラジンを様々なアリールアルデヒドと反応させることで、目的のトリアゾロピリミジン誘導体を生成します .

工業生産方法

8-ブロモ-5-クロロ-[1,2,4]トリアゾロ[1,5-c]ピリミジンの工業生産方法は、通常、同様の酸化環化技術を用いた大規模合成を伴います。 IBDなどの超原子価ヨウ素試薬は、その低毒性、入手容易性、取り扱いやすさから好まれています .

3. 化学反応解析

反応の種類

8-ブロモ-5-クロロ-[1,2,4]トリアゾロ[1,5-c]ピリミジンは、以下を含む様々な種類の化学反応を起こします。

酸化: この化合物は、超原子価ヨウ素試薬を用いて酸化することができます。

一般的な試薬と条件

酸化: メタノール中でのヨードベンゼンジアセテート(IBD)。

生成される主な生成物

これらの反応から生成される主な生成物には、様々な置換トリアゾロピリミジン誘導体が含まれ、置換基の種類に応じて異なる生物活性を示す可能性があります .

4. 科学研究への応用

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine can be achieved through the oxidative cyclization of pyrimidinylhydrazines with iodobenzene diacetate (IBD) in methanol. This method involves the reaction of pyrimidinylhydrazines with various aryl aldehydes in the presence of IBD, resulting in the formation of the desired triazolopyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar oxidative cyclization techniques. The use of hypervalent iodine reagents, such as IBD, is preferred due to their low toxicity, ready availability, and ease of handling .

化学反応の分析

Types of Reactions

8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using hypervalent iodine reagents.

Substitution: Halogen substituents (bromine and chlorine) can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Iodobenzene diacetate (IBD) in methanol.

Substitution: Various nucleophiles can be used to replace the halogen substituents

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

科学的研究の応用

作用機序

8-ブロモ-5-クロロ-[1,2,4]トリアゾロ[1,5-c]ピリミジンの作用機序は、特定の分子標的と経路との相互作用を伴います。例えば、細胞周期制御に重要な役割を果たすサイクリン依存性キナーゼ2(CDK2)を阻害することが示されています。 CDK2を阻害することにより、この化合物は癌細胞において細胞周期停止とアポトーシスを誘導することができます .

6. 類似化合物の比較

類似化合物

ピラゾロ[3,4-d]ピリミジン: 同様の生物活性を示す別の複素環式化合物です.

ピラゾロ[4,3-e][1,2,4]トリアゾロ[1,5-c]ピリミジン: 同様のトリアゾロピリミジン骨格を共有し、同等の生物活性を示します.

独自性

8-ブロモ-5-クロロ-[1,2,4]トリアゾロ[1,5-c]ピリミジンは、その特定の置換パターン(それぞれ8位と5位に臭素と塩素)によって独特です。これは、その生物活性を影響を与え、特定の分子標的に対する選択性を高める可能性があります .

類似化合物との比較

Similar Compounds

Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares a similar triazolopyrimidine scaffold and exhibits comparable biological activities.

Uniqueness

8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific substitution pattern (bromine and chlorine at the 8 and 5 positions, respectively), which can influence its biological activity and selectivity towards specific molecular targets .

特性

分子式 |

C5H2BrClN4 |

|---|---|

分子量 |

233.45 g/mol |

IUPAC名 |

8-bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine |

InChI |

InChI=1S/C5H2BrClN4/c6-3-1-8-5(7)11-4(3)9-2-10-11/h1-2H |

InChIキー |

KOTATKSHJBXKKA-UHFFFAOYSA-N |

正規SMILES |

C1=C(C2=NC=NN2C(=N1)Cl)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Acetamido-7H-pyrrolo[2,3-d]pyrimidin-4-yl acetate](/img/structure/B11874870.png)

![2-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11874882.png)

![3-Phenyl-1,4-diazaspiro[4.5]decan-2-one](/img/structure/B11874900.png)